![molecular formula C18H17ClO4 B14487541 [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate CAS No. 63846-52-6](/img/structure/B14487541.png)
[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzyloxy group, a chloroacetyl group, and a phenyl ring, all connected to a methyl acetate moiety. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a Friedel-Crafts acylation reaction using chloroacetyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or thioether derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, while the chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: Similar in structure but lacks the benzyloxy and chloroacetyl groups.
Benzyl acetate: Contains a benzyloxy group but lacks the chloroacetyl group.
Chloroacetophenone: Contains a chloroacetyl group but lacks the benzyloxy group.
Uniqueness
The presence of both benzyloxy and chloroacetyl groups in [2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate makes it unique compared to similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities.
Eigenschaften
CAS-Nummer |
63846-52-6 |
|---|---|
Molekularformel |
C18H17ClO4 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
[5-(2-chloroacetyl)-2-phenylmethoxyphenyl]methyl acetate |
InChI |
InChI=1S/C18H17ClO4/c1-13(20)22-12-16-9-15(17(21)10-19)7-8-18(16)23-11-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3 |
InChI-Schlüssel |
XHIAKHIRJRCDHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=C(C=CC(=C1)C(=O)CCl)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


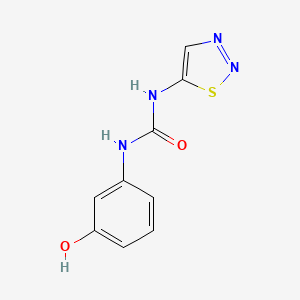
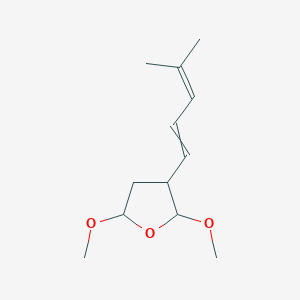

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
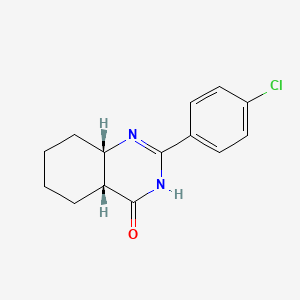
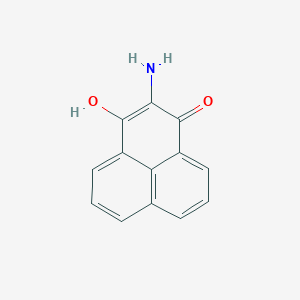
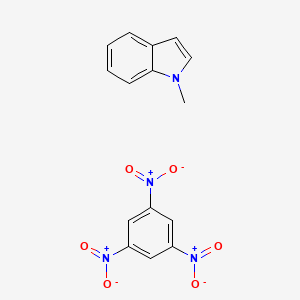
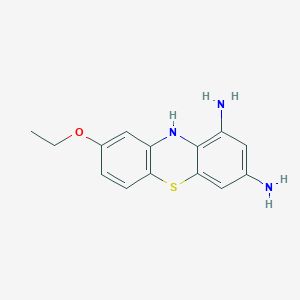

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
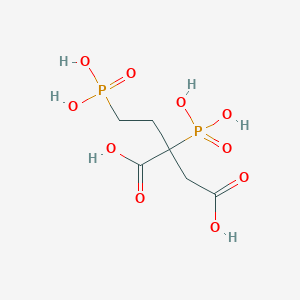

![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
